

# Spectroscopic and Analytical Profile of 2-Bromo-N,4-dimethylaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-n,4-dimethylaniline

Cat. No.: B1282453

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This technical guide provides a comprehensive overview of the spectral data for **2-Bromo-N,4-dimethylaniline** (CAS No. 81090-31-5). Due to the limited availability of public experimental spectral data for this specific compound, this document outlines the expected spectral characteristics based on its structure, provides predicted data where available, and details generalized experimental protocols for acquiring such data.

Compound Information:

Property	Value
Chemical Name	2-Bromo-N,4-dimethylaniline
CAS Number	81090-31-5
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrN
Molecular Weight	200.08 g/mol
Structure	

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental NMR data for **2-Bromo-N,4-dimethylaniline** is not readily available in public databases. The following tables present the expected chemical shifts for  $^1\text{H}$  and  $^{13}\text{C}$  NMR, based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Aromatic-H (C5-H)	6.8 - 7.2	Doublet	1H
Aromatic-H (C6-H)	6.8 - 7.2	Doublet	1H
Aromatic-H (C3-H)	7.2 - 7.5	Singlet	1H
N-CH <sub>3</sub>	2.8 - 3.0	Singlet	3H
Ar-CH <sub>3</sub>	2.2 - 2.4	Singlet	3H

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

Carbon Atom	Predicted Chemical Shift (ppm)
C-Br (C2)	110 - 120
C-N (C1)	145 - 155
C-CH <sub>3</sub> (C4)	130 - 140
Aromatic C-H	115 - 135
N-CH <sub>3</sub>	30 - 40
Ar-CH <sub>3</sub>	20 - 25

## Infrared (IR) Spectroscopy Data

Experimental IR spectral data for **2-Bromo-N,4-dimethylaniline** is not publicly available. Table 3 outlines the expected characteristic absorption bands.

Table 3: Expected IR Absorption Bands

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch	~3400	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=C Stretch (Aromatic)	1500 - 1600	Strong
C-N Stretch	1250 - 1350	Strong
C-Br Stretch	500 - 600	Strong

## Mass Spectrometry (MS) Data

While experimental mass spectra are not widely published, predicted mass-to-charge ratios for common adducts are available.

Table 4: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] <sup>+</sup>	200.0069
[M+Na] <sup>+</sup>	221.9888
[M-H] <sup>-</sup>	197.9924
[M] <sup>+</sup>	198.9991

## Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for an organic compound such as **2-Bromo-N,4-dimethylaniline**.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
  - Process the data with Fourier transformation, phase correction, and baseline correction.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
  - Process the data similarly to the  $^1\text{H}$  NMR spectrum.

## 2. Infrared (IR) Spectroscopy

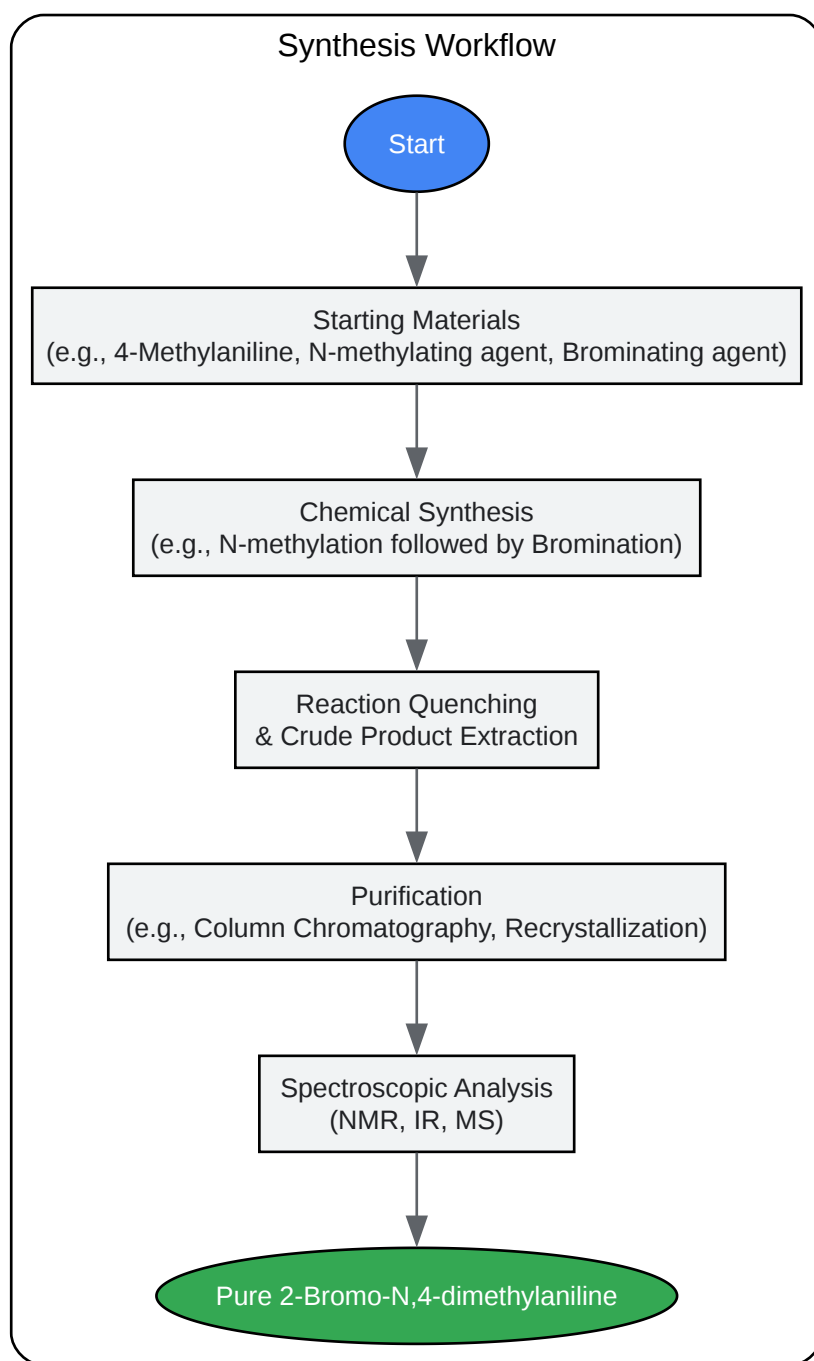
- Sample Preparation:
  - For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.
  - For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
  - Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder or ATR crystal.
  - Record the sample spectrum over a range of  $4000\text{--}400\text{ cm}^{-1}$ .
  - The final spectrum is the ratio of the sample spectrum to the background spectrum.

### 3. Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.
- **Mass Analysis:** A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
- **Data Acquisition:** Acquire spectra in both positive and negative ion modes to observe different adducts.

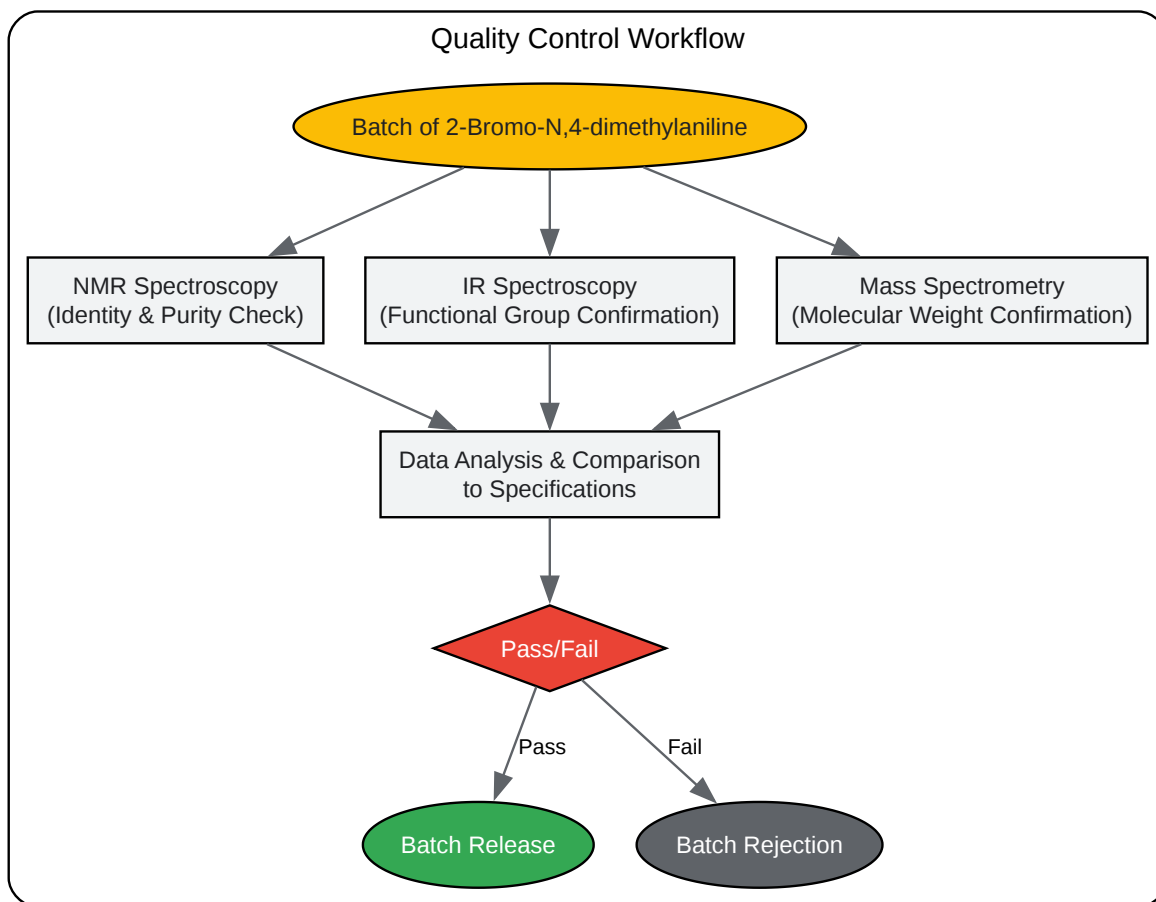
## Visualizations

The following diagrams illustrate generalized workflows for the synthesis, characterization, and quality control of a chemical entity like **2-Bromo-N,4-dimethylaniline**.



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Caption: A generalized workflow for the synthesis and characterization of **2-Bromo-N,4-dimethylaniline**.



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